molecular formula C13H8N2O5 B14350445 10H-Phenoxazine-1-carboxylic acid, 3-nitro- CAS No. 91804-96-5

10H-Phenoxazine-1-carboxylic acid, 3-nitro-

Cat. No.: B14350445
CAS No.: 91804-96-5
M. Wt: 272.21 g/mol
InChI Key: ALFKKEGCLKXJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-Phenoxazine-1-carboxylic acid, 3-nitro-: is a chemical compound belonging to the phenoxazine family Phenoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their structure This particular compound is characterized by the presence of a carboxylic acid group at the first position and a nitro group at the third position on the phenoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenoxazine-1-carboxylic acid, 3-nitro- typically involves the nitration of 10H-Phenoxazine-1-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 10H-Phenoxazine-1-carboxylic acid, 3-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a metal catalyst.

    Reduction: The carboxylic acid group can be converted to an ester or an amide through esterification or amidation reactions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).

    Reduction: Alcohols or amines in the presence of acid catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Amino derivatives: Formed by the reduction of the nitro group.

    Esters and amides: Formed by the reaction of the carboxylic acid group with alcohols or amines.

Scientific Research Applications

Chemistry: 10H-Phenoxazine-1-carboxylic acid, 3-nitro- is used as a building block in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives may exhibit fluorescence properties, making them useful in imaging and diagnostic applications.

Medicine: The compound and its derivatives have shown potential as therapeutic agents. For example, phenoxazine derivatives have been investigated for their antitumor, antimicrobial, and anti-inflammatory properties.

Industry: In the industrial sector, 10H-Phenoxazine-1-carboxylic acid, 3-nitro- can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 10H-Phenoxazine-1-carboxylic acid, 3-nitro- depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    10H-Phenoxazine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the third position.

    10H-Phenothiazine-3-carboxylic acid: Contains a sulfur atom instead of an oxygen atom in the ring structure.

    Phenazine-1-carboxylic acid: Lacks the nitro group and has a different ring structure.

Uniqueness: 10H-Phenoxazine-1-carboxylic acid, 3-nitro- is unique due to the presence of both the carboxylic acid and nitro groups on the phenoxazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

91804-96-5

Molecular Formula

C13H8N2O5

Molecular Weight

272.21 g/mol

IUPAC Name

3-nitro-10H-phenoxazine-1-carboxylic acid

InChI

InChI=1S/C13H8N2O5/c16-13(17)8-5-7(15(18)19)6-11-12(8)14-9-3-1-2-4-10(9)20-11/h1-6,14H,(H,16,17)

InChI Key

ALFKKEGCLKXJQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.